1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
Description
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine scaffold. This heterocyclic core is substituted with three methyl groups (3,3,5-trimethyl) and a ketone at the 4-position. The sulfonamide group is linked to a phenyl ring via a methanesulfonyl bridge.
Properties
IUPAC Name |
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-19(2)13-25-17-10-9-15(11-16(17)21(3)18(19)22)20-26(23,24)12-14-7-5-4-6-8-14/h4-11,20H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMRYOGDCJXVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepin ring. This can be achieved through a series of cyclization reactions, often using catalysts such as p-toluenesulfonic acid in toluene . The phenyl and methanesulfonamide groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods would depend on the specific requirements of the application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl and methanesulfonamide groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be used in studies of enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s closest structural analogs include sulfonamide derivatives with variations in substituents on the benzooxazepine ring or the sulfonamide-linked aromatic group. Below is a comparative analysis based on available evidence:
Table 1: Key Structural Differences and Hypothesized Functional Implications
Key Observations:
Core Heterocycle : The target compound’s benzooxazepine core distinguishes it from triazine-based sulfonamides (e.g., metsulfuron methyl ester), which are classical sulfonylurea herbicides . The oxazepine ring may confer unique conformational flexibility or target selectivity.
Substituent Effects: The 3,3,5-trimethyl groups on the target compound likely increase steric bulk and lipophilicity compared to the 3,3-dimethyl analog in . This could enhance metabolic stability but reduce aqueous solubility.
Sulfonamide Linkage : The methanesulfonyl bridge in the target compound introduces a spacer between the phenyl group and the sulfonamide, possibly modulating electronic effects or steric accessibility compared to direct sulfonamide-linked biphenyl systems .
Research Findings and Limitations
- Activity Data: No direct biological data for the target compound is available in the provided evidence. Comparisons are inferred from structural analogs.
- Synthetic Accessibility : The additional methyl group at the 5-position in the target compound may complicate synthesis compared to the 3,3-dimethyl analog, requiring specialized methylation strategies.
- Pharmacokinetic Predictions : The target compound’s logP is likely higher than its 3,3-dimethyl analog due to increased methyl substitution, suggesting trade-offs between bioavailability and solubility .
Biological Activity
The compound 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₉H₂₂N₂O₄S
- Molecular Weight : 374.5 g/mol
- CAS Number : 922093-57-0
The structure features a benzenesulfonamide moiety attached to a tetrahydrobenzo[b][1,4]oxazepine core, which is known for its diverse biological activities.
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties. The sulfonamide group is traditionally associated with antibacterial effects.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
In vitro assays have demonstrated that derivatives of this compound effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antitumor Activity
Research has suggested that related compounds within the oxazepine class possess antitumor properties.
Case Study: Antitumor Efficacy
A study involving a similar oxazepine compound reported a significant reduction in tumor volume in xenograft models when administered at specific dosages. The mechanism appears to involve the inhibition of cancer cell proliferation through apoptosis induction.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory activity.
Data Table: Anti-inflammatory Activity
In murine models of inflammation induced by lipopolysaccharides (LPS), treatment with similar sulfonamides resulted in decreased levels of pro-inflammatory cytokines.
The biological activities of This compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could bind to receptors regulating cellular functions such as proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : Modulating ROS levels may influence cellular stress responses and inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
